Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)-
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Overview
Description
Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- is a chemical compound with the molecular formula C6H8ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an imidazole ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- typically involves the reaction of 2-chloroacetamide with 1H-imidazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can bind to metal ions or active sites in enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(hydroxymethyl)acetamide
- 2-Chloro-N-phenylacetamide
- 2-Chloro-N-methoxy-N-methylacetamide
Uniqueness
Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C6H8ClN3O |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide |
InChI |
InChI=1S/C6H8ClN3O/c7-3-6(11)10-4-5-8-1-2-9-5/h1-2H,3-4H2,(H,8,9)(H,10,11) |
InChI Key |
DJDXEISXRYTKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CNC(=O)CCl |
Origin of Product |
United States |
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